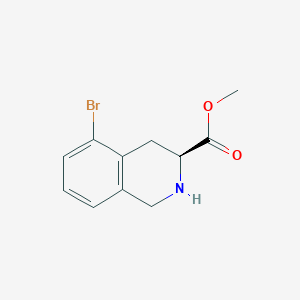

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 1219170-24-7) is a chiral tetrahydroisoquinoline (TIQ) derivative with a bromine substituent at position 5 and a methyl ester group at position 2. Its molecular formula is C₁₁H₁₂BrNO₂ (free base) or C₁₁H₁₃BrClNO₂ in hydrochloride salt form, with a molecular weight of 270.12 g/mol (free base) or 306.58 g/mol (hydrochloride) . This compound is primarily used in pharmaceutical research, particularly as a precursor for angiotensin II receptor antagonists and organocatalysts .

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |

InChI Key |

FCAFKZZXSROWTA-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

- Construction of the tetrahydroisoquinoline core with appropriate substitution.

- Introduction of the bromine atom at the 5-position and esterification at the 3-position.

The stereochemistry at the 3-position (S-configuration) is controlled via chiral precursors or stereoselective reactions.

Specific Synthetic Routes

Method via 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Methyl Ester Oxidation and Purification

- Starting Material: 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester

- Reagents: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

- Solvent: Dry tetrahydrofuran (THF)

- Conditions: Reflux for 18 hours

- Workup: Filtration, aqueous sodium hydroxide treatment, extraction with dichloromethane, washing with water and brine, drying over sodium sulfate

- Purification: Flash chromatography on silica gel (gradient cyclohexane/ethyl acetate 0-100%)

- Yield: 91%

- Notes: The reaction involves oxidative aromatization to form the isoquinoline structure, followed by purification to isolate the methyl ester product. The stereochemistry is preserved from the starting material.

- Reference: WO2011/51478 patent, ChemicalBook synthesis

Pictet–Spengler Reaction Based Synthesis (From Chiral Amino Acid)

- Starting Material: (R)-2-bromophenylalanine

- Key Steps:

- Protection of amino acid functional groups

- Pictet–Spengler cyclization to form tetrahydroisoquinoline ring

- Deprotection and reduction steps

- Imine formation and nucleophilic addition (e.g., MeMgCl) to introduce methyl group at C3 with trans diastereoselectivity

- Yield: Moderate to good yields (e.g., 67% in related steps)

- Stereochemistry: Controlled by choice of nucleophile and reaction conditions to favor (S)-configuration at C3

- Notes: The choice of nucleophile (e.g., MeMgCl vs MeMgBr) affects diastereoselectivity. This method allows for the synthesis of stereochemically defined intermediates useful for further elaboration.

- Reference: Journal of Medicinal Chemistry, 2019

Multi-step Synthesis from 3-Bromophenylacetonitrile

- Starting Material: 3-bromophenylacetonitrile

- Steps:

- Catalytic hydrogenation with Raney nickel in methanol or ethanol to form 3-bromophenethylamine

- Reaction with methyl chloroformate and acid binding agent to form methyl 3-bromophenethylcarbamate

- Cyclization with 2-oxoacetic acid and concentrated sulfuric acid in THF to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Further reaction in sulfuric acid to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Notes: This method is efficient and scalable, involving reduction, amidation, ring closure, and hydrolysis steps.

- Reference: Chinese patent CN103880745A

Summary Table of Preparation Methods

Analytical Data and Characterization

- NMR Data (from Method 1):

- $$ ^1H $$ NMR (CDCl3): δ 9.31 (s, 1H), 8.90 (s, 1H), 8.05 (t, J = 9.4 Hz, 2H), 7.61 (t, J = 7.5 Hz, 1H), 4.09 (s, 3H)

- Molecular Formula: C11H12BrNO2

- Molecular Weight: 270.12 g/mol

- IUPAC Name: methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- InChIKey: FCAFKZZXSROWTA-JTQLQIEISA-N

- SMILES: COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br

These data confirm the structure and purity of the compound as prepared by the methods described.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes regioselective oxidation to form aromatic isoquinoline derivatives. This reaction is critical for generating bioactive analogs.

Key Observations :

-

The reaction proceeds efficiently under anhydrous conditions, with DDQ acting as a stoichiometric oxidant.

-

Post-oxidation workup involves aqueous NaOH extraction to remove quinoid byproducts .

Nucleophilic Substitution at C-5 Bromine

The electron-deficient C-Br bond undergoes substitution with nucleophiles, enabling diversification of the isoquinoline scaffold.

Limitations :

-

Steric hindrance from the 3-carboxylate group may reduce reactivity at C-5.

-

No direct experimental data exists for this specific compound, but reactivity is inferred from THIQ analogs .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification, providing access to carboxylic acid derivatives.

Applications :

-

Carboxylic acid derivatives serve as intermediates for amide coupling or metal-organic frameworks.

Reduction of the Ester Group

While the ester is generally stable, selective reduction can yield alcohol derivatives under stringent conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH | Dry ether, 0°C → RT | (S)-5-Bromo-THIQ-3-methanol | Over-reduction of the tetrahydro ring is avoided at low temperatures. |

Ring Functionalization via Electrophilic Aromatic Substitution

The aromatic ring formed post-oxidation participates in electrophilic reactions:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO, HSO | C-8 | 5-Bromo-8-nitroisoquinoline-3-carboxylate |

| Halogenation | Br, FeBr | C-6 or C-7 | Di- or trihalogenated products |

Regioselectivity : Directed by the electron-withdrawing carboxylate group, favoring meta substitution .

Chiral Resolution and Asymmetric Transformations

The (S)-configuration at C-3 enables stereoselective reactions:

| Process | Reagents | Outcome |

|---|---|---|

| Enzymatic resolution | Lipases (e.g., CAL-B) | Enantiopure (>99% ee) acid or alcohol derivatives |

| Asymmetric alkylation | Chiral Pd catalysts | C-1 functionalized analogs with retained stereochemistry |

Scientific Research Applications

Scientific Research Applications

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a versatile building block in organic synthesis, biology, and medicine.

Chemistry

- Building Block in Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Biology

- Interaction with Macromolecules: The compound is studied for its potential interactions with biological macromolecules. Research indicates that this compound exhibits potential biological activity and may interact with various biological macromolecules, influencing enzyme activity and receptor interactions. The presence of the bromine atom and ester group enhances its binding affinity and reactivity, which could lead to various pharmacological effects.

- Modulating Biological Pathways: Its unique structural features contribute to its ability to modulate biological pathways.

Medicine

- Precursor in Drug Synthesis: this compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry

- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among TIQ derivatives include substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Physical and Chemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to the free base .

- Crystallography : Related TIQ derivatives, such as the (1S,3S)-dimethoxy-phenyl analog, exhibit half-boat conformations and hydrogen-bonded crystal lattices, impacting stability .

- LogP : The target compound has a calculated LogP of 1.97 , lower than the N-tert-butyl carboxamide derivative (estimated ~2.5), reflecting differences in hydrophobicity.

Biological Activity

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrN\O

- Molecular Weight : 306.58 g/mol

- CAS Number : 1219210-17-9

- Purity : Typically above 95% in research applications.

Biological Activities

This compound exhibits a range of biological activities:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Activity : Compounds in the tetrahydroisoquinoline class have shown effectiveness against various pathogens. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption .

- Dopamine Receptor Modulation : The compound has been investigated for its interaction with dopamine receptors, particularly in the context of psychiatric disorders. Its structural analogs have shown promise as allosteric modulators of dopamine receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings include:

- The presence of the bromine atom at the 5-position enhances the lipophilicity and biological activity compared to non-brominated analogs.

- The methyl ester group at the 3-position is crucial for maintaining solubility and facilitating interaction with biological targets .

Case Study 1: Neuroprotective Mechanisms

A study demonstrated that this compound reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.